3-Propyl-1,4-diazepan-2-one
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Overview
Description
3-Propyl-1,4-diazepan-2-one is a chemical compound with the molecular formula C8H16N2O. It belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-1,4-diazepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reductive amination of a suitable ketone with a diamine, followed by cyclization. The reaction conditions often involve the use of reducing agents such as sodium borohydride or catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of biocatalysts for asymmetric synthesis is also being explored to enhance the enantioselectivity of the product .
Chemical Reactions Analysis
Types of Reactions
3-Propyl-1,4-diazepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include N-alkylated diazepanes, N-oxides, and secondary amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Propyl-1,4-diazepan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex diazepane derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.
Mechanism of Action
The mechanism of action of 3-Propyl-1,4-diazepan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodiazepines: These compounds share a similar diazepane core but have a benzene ring fused to the structure.
1,5-Benzodiazepines: These compounds have nitrogen atoms at the 1 and 5 positions instead of 1 and 4.
1,4-Diazepane-2,5-diones: These compounds have carbonyl groups at the 2 and 5 positions.
Uniqueness
3-Propyl-1,4-diazepan-2-one is unique due to its specific substitution pattern and the presence of a propyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties .
Properties
Molecular Formula |
C8H16N2O |
---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
3-propyl-1,4-diazepan-2-one |
InChI |
InChI=1S/C8H16N2O/c1-2-4-7-8(11)10-6-3-5-9-7/h7,9H,2-6H2,1H3,(H,10,11) |
InChI Key |
ZMPVMIUXWVMFAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(=O)NCCCN1 |
Origin of Product |
United States |
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